molecular formula C12H15N B13540635 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile

2-(3,4-Dimethylphenyl)-2-methylpropanenitrile

Cat. No.: B13540635
M. Wt: 173.25 g/mol
InChI Key: HEKMPSGNDAFZJR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-2-methylpropanenitrile is an organic compound characterized by a nitrile group attached to a 2-methylpropanenitrile backbone, with a 3,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethylbenzaldehyde and 2-methylpropanenitrile.

    Reaction Conditions: A common method involves a nucleophilic addition reaction where the nitrile group is introduced via a Grignard reagent or a similar organometallic compound.

    Catalysts and Solvents: Catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like tetrahydrofuran (THF) are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products

    Oxidation: 3,4-Dimethylbenzoic acid or 3,4-dimethylacetophenone.

    Reduction: 2-(3,4-Dimethylphenyl)-2-methylpropanamine.

    Substitution: this compound derivatives with various substituents on the phenyl ring.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenyl)-2-methylpropanamine: Similar structure but with an amine group instead of a nitrile.

    3,4-Dimethylbenzaldehyde: Precursor in the synthesis with an aldehyde group.

    2-Methylpropanenitrile: Basic structure without the phenyl substituent.

Uniqueness

2-(3,4-Dimethylphenyl)-2-methylpropanenitrile is unique due to its specific combination of a nitrile group and a dimethylphenyl substituent, which imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-2-methylpropanenitrile

InChI

InChI=1S/C12H15N/c1-9-5-6-11(7-10(9)2)12(3,4)8-13/h5-7H,1-4H3

InChI Key

HEKMPSGNDAFZJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C#N)C

Origin of Product

United States

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